1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol
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Overview
Description
1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a benzyl group. It has garnered interest in various fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction using 2,4,5-trimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated piperidine derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trimethyl-4-(4-methylbenzyl)piperidin-4-ol
- 1,2,5-Trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol
- 1,2,5-Trimethyl-4-oxiranylpiperidin-4-ol benzoate hydrochloride
Uniqueness
1,2,5-Trimethyl-4-(2,4,5-trimethylbenzyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and benzyl substitution contribute to its stability and potential biological activity, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
61170-99-8 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1,2,5-trimethyl-4-[(2,4,5-trimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C18H29NO/c1-12-7-14(3)17(8-13(12)2)10-18(20)9-16(5)19(6)11-15(18)4/h7-8,15-16,20H,9-11H2,1-6H3 |
InChI Key |
YGAUHRIAVQQHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(CC2=C(C=C(C(=C2)C)C)C)O |
Origin of Product |
United States |
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